molecular formula C11H22N2 B1473578 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2097978-17-9

1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1473578
CAS No.: 2097978-17-9
M. Wt: 182.31 g/mol
InChI Key: VABNGNWKVASBMT-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Flash Vacuum Pyrolysis : 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole derivatives are produced through flash vacuum pyrolysis (FVP), leading to significant yields of unstable hydroxylated pyrroles. These compounds react with mild electrophiles, showing selective reactivity at specific positions on the pyrrole ring (Hill et al., 2009).

Polymer Chemistry

  • Polymerization Catalysis : Tert-butyl substituted pyrroles are used in polymerization processes. For example, they play a role in the end-quenching of isobutylene polymerizations, leading to hydroxy-terminated polyisobutylene with near-quantitative yields. This illustrates the role of such compounds in synthesizing important industrial polymers (Morgan & Storey, 2010).

Coordination Chemistry

  • Metal Complex Formation : Compounds like this compound are involved in the formation of complex metal-ligand structures. These structures have interesting bonding characteristics, which are significant for understanding metal coordination and ligand behavior in various chemical environments (Westerhausen et al., 1998).

Luminescent Materials

  • Luminescence in Polymers : Pyrrolo[3,4-c]pyrrole derivatives are integral to the synthesis of luminescent polymers. These polymers exhibit strong fluorescence and are soluble in common organic solvents, making them valuable for applications in optical materials and light-emitting devices (Zhang & Tieke, 2008).

Organic Synthesis

  • Synthesis of Diphosphanes : this compound is utilized in the synthesis of pyrrole-derived diphosphanes. These compounds are important in coordination chemistry and catalysis, showcasing the versatility of pyrrole derivatives in organic synthesis (Smaliy et al., 2016).

Structural Analysis

  • Crystal Structure Analysis : Studies on the crystal structure of derivatives of this compound contribute to a deeper understanding of molecular conformations and interactions in solid-state chemistry. This information is crucial for designing materials with desired properties and behaviors (Dazie et al., 2017).

Biochemical Analysis

Biochemical Properties

1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival. Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to the active site of cytochrome P450 enzymes, leading to inhibition of their catalytic activity. Additionally, this compound can activate transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), resulting in changes in gene expression that regulate immune responses and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant adverse effects. At high doses, this compound can induce toxic effects, including liver damage and alterations in blood chemistry. Threshold effects have been observed, where the compound exhibits a dose-dependent increase in biological activity up to a certain concentration, beyond which toxic effects become apparent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can further react with cellular nucleophiles, leading to the formation of conjugates that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments. Additionally, binding proteins such as albumin can bind to this compound, influencing its distribution and localization within tissues .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments, thereby influencing its biological activity .

Properties

IUPAC Name

3-tert-butyl-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-11(2,3)10-9-7-13(4)6-8(9)5-12-10/h8-10,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABNGNWKVASBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C2CN(CC2CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
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1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
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1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
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1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

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